A Technical Guide to Dde Biotin-PEG4-Azide: A Chemically Cleavable Tool for Reversible Bioconjugation
A Technical Guide to Dde Biotin-PEG4-Azide: A Chemically Cleavable Tool for Reversible Bioconjugation
Dde Biotin-PEG4-Azide is a versatile, multi-functional chemical probe designed for the reversible biotinylation of biomolecules. Its unique modular architecture combines the high-affinity capture capabilities of biotin with the specificity of click chemistry and the novel ability to release the captured molecule under mild conditions. This makes it an invaluable reagent in chemical proteomics, drug development, and affinity purification workflows where the recovery of intact target molecules is critical.
This guide provides an in-depth overview of the technical specifications, core applications, and detailed experimental protocols for Dde Biotin-PEG4-Azide.
Core Components and Mechanism of Action
Dde Biotin-PEG4-Azide is comprised of three functional moieties connected by a hydrophilic spacer:
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Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins (K_d ≈ 10⁻¹⁵ M). This interaction forms the basis for highly efficient affinity capture and purification.
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Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This is a chemically cleavable protecting group. The key feature of this molecule is the Dde linker, which is stable under many biochemical conditions but can be selectively cleaved using a dilute aqueous solution of hydrazine. This cleavage releases the biotin tag, allowing for the gentle elution of the captured biomolecule from the streptavidin matrix.
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PEG4 (Polyethylene Glycol) Spacer: A 4-unit polyethylene glycol chain acts as a long, hydrophilic spacer arm. This spacer increases the aqueous solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance between the biotin tag and the target biomolecule, enhancing capture efficiency.
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Azide (N₃) Group: This functional group serves as a reactive handle for "click chemistry." It allows for the covalent and highly specific attachment of the Dde-Biotin probe to molecules containing an alkyne group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The logical relationship between these components enables a powerful workflow: labeling, capture, and release.
Technical & Physical Data
Quantitative data for Dde Biotin-PEG4-Azide has been compiled from various suppliers and databases for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₅₃N₇O₈S | |
| Molecular Weight | 695.88 g/mol | |
| Exact Mass | 695.3676 Da | |
| CAS Number | 1802907-93-2 | |
| Purity | >95% (typically analyzed by HPLC) | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocols & Workflow
The primary application of Dde Biotin-PEG4-Azide is the reversible enrichment of alkyne-modified biomolecules. The general workflow involves three main stages: labeling via click chemistry, affinity capture with streptavidin, and elution via Dde linker cleavage.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for labeling an alkyne-modified protein with Dde Biotin-PEG4-Azide. Amine-based buffers like Tris should be avoided as they can chelate copper.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Dde Biotin-PEG4-Azide stock solution (e.g., 10 mM in DMSO)
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50-100 mM in water)
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Copper ligand, e.g., THPTA or TBTA (e.g., 100-200 mM in water or DMSO/water)
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Reducing agent: Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)
Methodology:
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In a microcentrifuge tube, combine the alkyne-modified protein solution with the Dde Biotin-PEG4-Azide stock solution. The final concentration of the azide reagent may need optimization but typically ranges from 20-50 µM.
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Add the copper ligand (e.g., THPTA) to the reaction mixture.
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Add the CuSO₄ solution. Vortex briefly to mix.
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Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentrations might be, for example, 1 mM CuSO₄, 2 mM THPTA, and 5 mM Sodium Ascorbate.
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Incubate the reaction for 30-60 minutes at room temperature, protected from light.
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(Optional) Stop the reaction by adding EDTA to chelate the copper.
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Remove excess, unreacted reagents by a suitable method such as dialysis, size-exclusion chromatography, or protein precipitation (e.g., with cold methanol/chloroform).
Protocol 2: Dde Linker Cleavage and Elution
This protocol describes the release of the biotinylated protein from streptavidin agarose beads.
Materials:
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Streptavidin agarose resin with the captured biotinylated protein
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Wash Buffer (e.g., PBS with 0.1% Tween-20)
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Cleavage Buffer: 2% (v/v) aqueous hydrazine solution.
Methodology:
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After the affinity capture step, wash the streptavidin resin thoroughly with Wash Buffer to remove all non-specifically bound proteins. Perform at least 3-5 washes.
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After the final wash, remove the supernatant completely.
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Resuspend the resin
